potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate
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Overview
Description
Potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate is a chemical compound with the molecular formula C14H12KN2O2P This compound is known for its unique structure, which includes a benzodiazole ring and a phosphinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with phenylphosphinic acid in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the phosphinate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine group.
Substitution: The benzodiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
Potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The phosphinate group can participate in coordination with metal ions, influencing catalytic processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphonate
- Potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphine oxide
Uniqueness
Potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate is unique due to its specific combination of a benzodiazole ring and a phosphinate group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential as a ligand in coordination chemistry further distinguish it from similar compounds.
Properties
IUPAC Name |
potassium;(1-methylbenzimidazol-2-yl)-phenylphosphinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N2O2P.K/c1-16-13-10-6-5-9-12(13)15-14(16)19(17,18)11-7-3-2-4-8-11;/h2-10H,1H3,(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNFODKABUZNMH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1P(=O)(C3=CC=CC=C3)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12KN2O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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